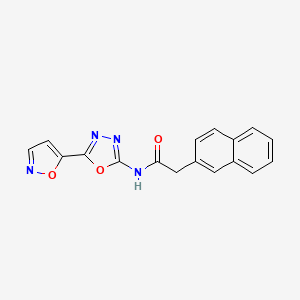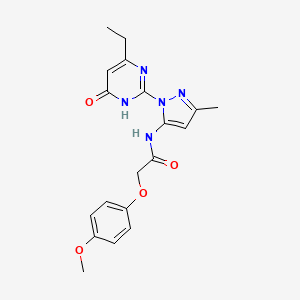
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as NSC-743380, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory and anti-tumor properties, as well as its potential as a treatment for Alzheimer's disease.
Aplicaciones Científicas De Investigación
Sulfonation and Demethylation Processes
One study explored the sulfonation of chloro- and dichloroanisoles using concentrated sulfuric acid and sulfur trioxide, highlighting the chemical behaviors and transformations related to compounds with similar structures to N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide. The research noted the demethylation of chloroanisolesulfonic acids in sulfuric acid systems, a reaction relevant for understanding the chemical pathways and potential applications of sulfonamide derivatives (Wit & Cerfontain, 1988).
Synthesis of N-Methoxy-N-methylamides
Another study provided insights into the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide. This process involves intermediates that are structurally related to this compound, showcasing the compound's potential as a precursor in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).
Fuel Cell Applications
Research into locally and densely sulfonated poly(ether sulfone)s for fuel cell applications mentioned the use of chlorosulfonic acid for sulfonation, indicative of the broader utility of sulfonamide-based compounds in developing materials for energy applications. The study emphasizes the importance of sulfonated polymers in creating efficient proton exchange membranes (Matsumoto, Higashihara, & Ueda, 2009).
Mecanismo De Acción
Target of Action
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as N-(5-chloro-2-methoxyphenyl)-2-phenoxyethane-1-sulfonamide, is an organic compound that has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
The rise in intracellular calcium induces the secretion of insulin .
Biochemical Pathways
The compound is likely involved in the insulin secretion pathway, given its association with glyburide. The closure of potassium channels leads to the depolarization of the beta cell membrane, which triggers the opening of calcium channels. The influx of calcium then leads to the exocytosis of insulin granules, resulting in insulin secretion .
Pharmacokinetics
The n-glucuronide of the parent compound was found to be a prominent metabolite in urine, suggesting that it undergoes metabolism and is excreted via the renal route .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDBWXRAWLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)


![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)